molecular formula C13H16N4OS B11713000 (2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide

(2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide

Cat. No.: B11713000
M. Wt: 276.36 g/mol
InChI Key: HGODQTBADDEOLH-UHFFFAOYSA-N
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Description

(2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by its unique structure, which includes an indole moiety, a butyl group, and a hydrazinecarbothioamide functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide typically involves the condensation of 1-butyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with hydrazinecarbothioamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted hydrazinecarbothioamides.

Scientific Research Applications

(2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide: Similar structure but with a methyl group instead of a butyl group.

    (2E)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide: Similar structure but with an ethyl group instead of a butyl group.

    (2E)-2-(1-propyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide: Similar structure but with a propyl group instead of a butyl group.

Uniqueness

The uniqueness of (2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide lies in its specific butyl group, which may confer distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. This difference in the alkyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

(1-butyl-2-hydroxyindol-3-yl)iminothiourea

InChI

InChI=1S/C13H16N4OS/c1-2-3-8-17-10-7-5-4-6-9(10)11(12(17)18)15-16-13(14)19/h4-7,18H,2-3,8H2,1H3,(H2,14,19)

InChI Key

HGODQTBADDEOLH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C1O)N=NC(=S)N

Origin of Product

United States

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